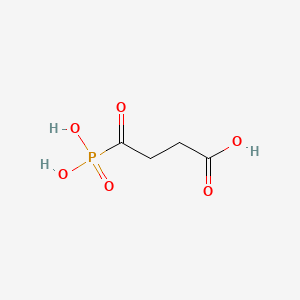

succinyl phosphonate

Vue d'ensemble

Description

Le succinyl phosphonate est un composé chimique connu pour son rôle d'inhibiteur d'enzymes déshydrogénase spécifiques. Il est particulièrement efficace pour inhiber l'alpha-cétoglutarate déshydrogénase et la 2-oxoglutarate déshydrogénase, qui sont cruciales dans le métabolisme cellulaire.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du succinyl phosphonate implique généralement la réaction de l'acide succinique avec l'acide phosphoreux dans des conditions contrôlées. Le processus peut être résumé comme suit :

Matières premières : Acide succinique et acide phosphoreux.

Conditions réactionnelles : La réaction est réalisée en présence d'un agent déshydratant tel que le chlorure de thionyle ou le trichlorure de phosphore pour faciliter la formation de l'ester phosphonate.

Purification : Le produit obtenu est purifié par recristallisation ou chromatographie pour obtenir du this compound pur.

Méthodes de production industrielle : La production industrielle du this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique :

Réacteurs en vrac : De grands réacteurs sont utilisés pour mélanger l'acide succinique et l'acide phosphoreux avec l'agent déshydratant.

Surveillance continue : Les conditions réactionnelles, telles que la température et le pH, sont surveillées en permanence pour garantir un rendement optimal.

Purification : Des techniques de purification industrielles, telles que la distillation et la chromatographie à grande échelle, sont utilisées pour obtenir du this compound de haute pureté

Analyse Des Réactions Chimiques

Types de réactions : Le succinyl phosphonate subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former du succinyl phosphate.

Réduction : Les réactions de réduction peuvent le convertir à nouveau en acide succinique.

Substitution : Il peut participer à des réactions de substitution où le groupe phosphonate est remplacé par d'autres groupes fonctionnels.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Les conditions varient en fonction du substituant, mais impliquent généralement des réactifs nucléophiles.

Principaux produits :

Oxydation : Succinyl phosphate.

Réduction : Acide succinique.

Substitution : Divers phosphonates substitués selon les réactifs utilisés

Applications De Recherche Scientifique

Le succinyl phosphonate a une large gamme d'applications en recherche scientifique :

Biochimie : Il est utilisé pour étudier l'inhibition enzymatique, en particulier des enzymes déshydrogénase.

Médecine : Recherche sur son potentiel en tant qu'agent thérapeutique pour le traitement du cancer en raison de sa capacité à altérer la viabilité des cellules cancéreuses.

Neurosciences : Investigations sur ses effets sur la production d'espèces réactives de l'oxygène dans les neurones.

Applications industrielles : Utilisé dans le développement d'inhibiteurs enzymatiques et comme outil biochimique dans divers procédés industriels

5. Mécanisme d'action

Le this compound exerce ses effets en inhibant des enzymes déshydrogénase spécifiques. Il se lie au site actif de ces enzymes, empêchant le substrat normal de se lier et inhibant ainsi l'activité de l'enzyme. Cette inhibition affecte le métabolisme cellulaire, en particulier dans les cellules cancéreuses, entraînant une viabilité altérée. Les cibles moléculaires comprennent l'alpha-cétoglutarate déshydrogénase et la 2-oxoglutarate déshydrogénase, qui sont des enzymes clés du cycle de l'acide tricarboxylique .

Composés similaires :

Glutaryl phosphonate : Inhibe à la fois les 2-oxoadipate et les 2-oxoglutarate déshydrogénase.

Adipoyl phosphonate : Présente une forte affinité pour la 2-oxoadipate déshydrogénase.

Fosfomycine : Un produit naturel phosphonate utilisé comme agent antibactérien.

Unicité : Le this compound est unique dans son inhibition spécifique de l'alpha-cétoglutarate déshydrogénase et de la 2-oxoglutarate déshydrogénase, ce qui en fait un outil précieux pour étudier le rôle de ces enzymes dans le métabolisme cellulaire. Sa capacité à altérer la viabilité des cellules cancéreuses par le biais de perturbations métaboliques le distingue des autres composés similaires .

Mécanisme D'action

Succinyl phosphonate exerts its effects by inhibiting specific dehydrogenase enzymes. It binds to the active site of these enzymes, preventing the normal substrate from binding and thus inhibiting the enzyme’s activity. This inhibition affects cellular metabolism, particularly in cancer cells, leading to impaired viability. The molecular targets include alpha-ketoglutarate dehydrogenase and 2-oxoglutarate dehydrogenase, which are key enzymes in the tricarboxylic acid cycle .

Comparaison Avec Des Composés Similaires

Glutaryl phosphonate: Inhibits both 2-oxoadipate and 2-oxoglutarate dehydrogenases.

Adipoyl phosphonate: Shows high affinity for 2-oxoadipate dehydrogenase.

Fosfomycin: A phosphonate natural product used as an antibacterial agent.

Uniqueness: Succinyl phosphonate is unique in its specific inhibition of alpha-ketoglutarate dehydrogenase and 2-oxoglutarate dehydrogenase, making it a valuable tool in studying these enzymes’ roles in cellular metabolism. Its ability to impair cancer cell viability through metabolic disruption sets it apart from other similar compounds .

Propriétés

IUPAC Name |

4-oxo-4-phosphonobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7O6P/c5-3(6)1-2-4(7)11(8,9)10/h1-2H2,(H,5,6)(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUHDEWZJMFKPOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)P(=O)(O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20673093 | |

| Record name | 4-Oxo-4-phosphonobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26647-82-5 | |

| Record name | 4-Oxo-4-phosphonobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

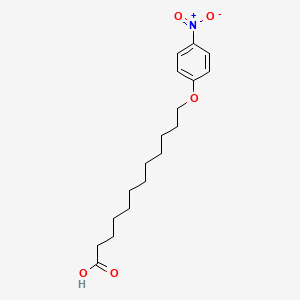

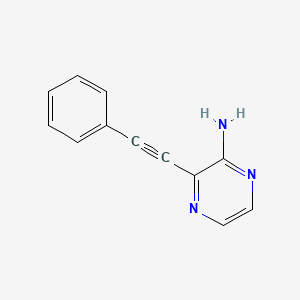

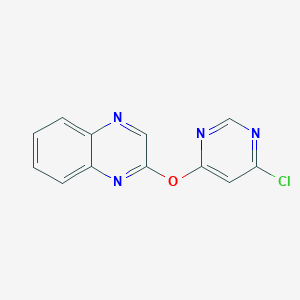

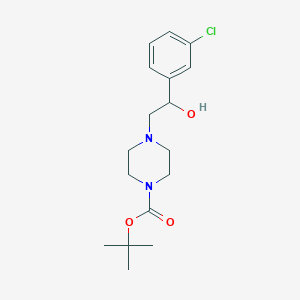

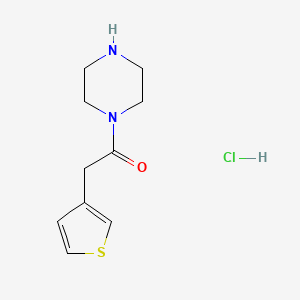

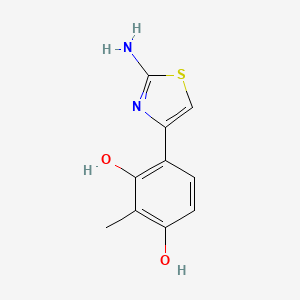

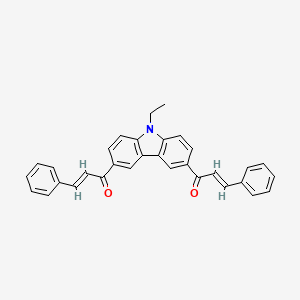

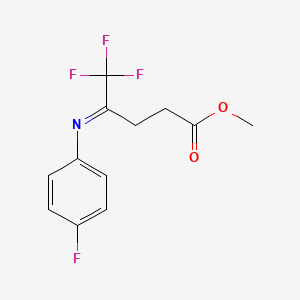

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![disodium;[(3R,4S,5S,6S)-6-[(3S,4R,5S,6R)-5-acetamido-4,6-dihydroxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl sulfate](/img/structure/B1501355.png)